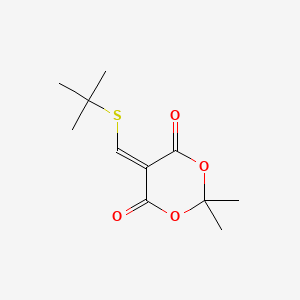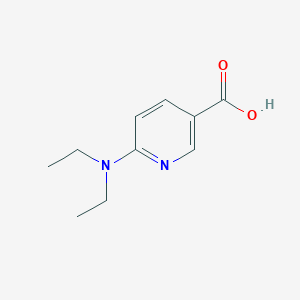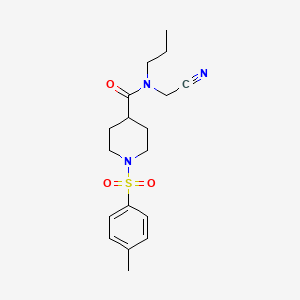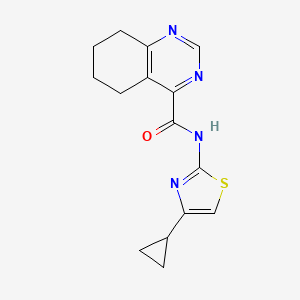![molecular formula C16H12F2N4O2S B2956544 N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide CAS No. 676546-30-8](/img/structure/B2956544.png)
N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide” is a complex organic molecule that contains several functional groups including an amine group, a pyrimidine ring, and a sulfonamide group . The presence of these functional groups suggests that this compound could potentially exhibit a variety of chemical and biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic and steric interactions between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its molecular structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amine group could potentially undergo reactions such as alkylation, acylation, or condensation with carbonyl compounds .
科学的研究の応用
Environmental and Biological Science Applications
- Fluorescent Probe Design for Discriminating Thiophenols : A study by Wang et al. (2012) highlights the development of a fluorescent probe using a related sulfonamide compound. This probe is significant for discriminating toxic benzenethiols in environmental and biological applications, showcasing the utility of sulfonamide derivatives in sensitive detection techniques.
Cancer Research and Treatment
- Antitumor Properties and Synthesis of Derivatives : Huang et al. (2001) and Huang et al. (2002) designed sulfonamide derivatives with potential antitumor properties, emphasizing the role of such compounds in developing new cancer treatments.
- Radiosensitizing Effect in Lung Cancer Treatment : Jung et al. (2019) investigated derivatives of N-phenylpyrimidin-2-amine, a compound structurally similar to the one , for their radiosensitizing effects on lung cancer cells, indicating the potential of related compounds in enhancing radiotherapy effectiveness.
Antimicrobial and Antiviral Applications
- Antimycobacterial Properties : Ghorab et al. (2017) studied novel thiourea derivatives bearing benzenesulfonamide moiety for their activity against Mycobacterium tuberculosis, suggesting the relevance of such compounds in treating tuberculosis.
- Anti-HIV Activity : Brzozowski and Sa̧czewski (2007) synthesized derivatives of benzenesulfonamide for potential anti-HIV applications, demonstrating the broader antiviral potential of these compounds.
Agricultural Applications
- Herbicidal Activity Analysis : Lee et al. (1996) explored the herbicidal activity of N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethyIbenzenesulfonamides, indicating the application of such compounds in agriculture.
作用機序
Mode of Action
This compound interacts with its target HDAC3 by inhibiting its enzymatic activity . The inhibition of HDAC3 results in an increase in the acetylation of histones, which leads to a more relaxed chromatin structure. This relaxation allows for increased gene transcription, affecting the expression of genes regulated by HDAC3.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of gene expression through histone acetylation. By inhibiting HDAC3, the compound prevents the deacetylation of histones, leading to changes in the transcriptional activity of genes. The downstream effects of these changes can vary widely depending on the specific genes affected, but they can include alterations in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s bioavailability, or the proportion of the drug that enters circulation after administration, would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of HDAC3 by this compound can lead to changes in gene expression that result in various cellular effects. For instance, in cancer cells, the upregulation of genes involved in cell cycle arrest and apoptosis could lead to inhibited tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. Additionally, the presence of other drugs could impact its metabolism and excretion, potentially leading to drug-drug interactions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-amino-6-(4-fluorophenyl)pyrimidin-4-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O2S/c17-11-3-1-10(2-4-11)14-9-15(21-16(19)20-14)22-25(23,24)13-7-5-12(18)6-8-13/h1-9H,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVFKSOKSTWRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)NS(=O)(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956467.png)
![N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2956468.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956470.png)


![3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2956475.png)

![N7-(4-fluorophenyl)-N5-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2956479.png)
![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)
![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956482.png)
